Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide

Kinase inhibition CK1δ IC50

N-(3-Chloroquinoxalin-2-yl)-2-cyanoacetamide (CAS 554404-06-7) is a privileged quinoxaline-cyanoacetamide scaffold with demonstrated CK1δ inhibitory activity (IC50=430 nM). Its 3-chloro substituent functions as a strategic electrophilic handle for nucleophilic aromatic substitution (SNAr), enabling divergent synthesis of 3-substituted analogs inaccessible from 3-unsubstituted or 3-alkyl variants. Validated antimicrobial MIC values (≤50 µg/mL) and NCI-60 cancer cell line selectivity profiles confirm batch-to-batch reproducibility essential for SAR programs. Procure this structurally defined intermediate to ensure experimental consistency and downstream synthetic flexibility.

Molecular Formula C11H7ClN4O
Molecular Weight 246.65
CAS No. 554404-06-7
Cat. No. B2997364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide
CAS554404-06-7
Molecular FormulaC11H7ClN4O
Molecular Weight246.65
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)NC(=O)CC#N
InChIInChI=1S/C11H7ClN4O/c12-10-11(16-9(17)5-6-13)15-8-4-2-1-3-7(8)14-10/h1-4H,5H2,(H,15,16,17)
InChIKeyYYQQXLFDAVAOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloroquinoxalin-2-yl)-2-cyanoacetamide (CAS 554404-06-7) Procurement Profile: Class, Structure, and Scientific Relevance


N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide (CAS 554404-06-7) is a heterocyclic building block belonging to the quinoxaline-cyanoacetamide class, with molecular formula C₁₁H₇ClN₄O and molecular weight 246.65 g/mol . The compound features a quinoxaline core bearing a chloro substituent at the 3-position and a cyanoacetamide moiety attached via an amide linkage to the 2-position . Quinoxaline derivatives constitute a privileged scaffold in medicinal chemistry, with demonstrated activity across antimicrobial, anticancer, and kinase inhibition applications [1]. Within this broad class, the 3-chloroquinoxaline-2-cyanoacetamide substructure serves as a versatile intermediate for synthesizing biologically active heterocyclic systems, including quinoxalinones and fused pyridoquinoxalines [2].

Why N-(3-Chloroquinoxalin-2-yl)-2-cyanoacetamide Cannot Be Simply Substituted: Comparator-Driven Selection Rationale


Generic substitution of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide with other quinoxaline-cyanoacetamide derivatives is scientifically unwarranted due to critical structure-activity divergences that manifest in three measurable dimensions: (1) kinase selectivity profile—the 3-chloro substitution pattern confers differential CK1 isoform inhibition potency compared to N-alkyl or other 3-substituted analogs [1]; (2) synthetic utility—the 3-chloro group serves as a strategic leaving group for nucleophilic aromatic substitution reactions, enabling divergent downstream chemistry that is not accessible with 3-unsubstituted or 3-methyl analogs [2]; and (3) antibacterial efficacy—within the cyanoacetamide quinoxaline series, variations in substitution yield order-of-magnitude differences in antimicrobial activity against specific Gram-positive and Gram-negative strains, with MIC values ranging from inactive to ≤50 µg/mL depending on precise substitution pattern [3]. Procurement based solely on quinoxaline scaffold identity ignores these quantifiable performance gaps and may compromise experimental reproducibility or synthetic feasibility.

N-(3-Chloroquinoxalin-2-yl)-2-cyanoacetamide: Quantified Differentiation Evidence Against Closest Comparators


Casein Kinase 1 Delta (CK1δ) Inhibition Potency of N-(3-Chloroquinoxalin-2-yl)-2-cyanoacetamide

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide demonstrates moderate inhibition of CK1δ with an IC50 value of 430 nM (0.43 µM) [1]. This contrasts with a structurally related 3-substituted quinoxaline derivative, 2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide, which exhibits a fundamentally different target engagement profile due to the azepane ring substitution at the 3-position rather than chloro . CK1δ is implicated in regulation of circadian rhythm, Wnt/β-catenin signaling, and p53-dependent pathways, making selective inhibitors of this isoform distinct from pan-CK1 inhibitors . The 3-chloro substitution in the target compound preserves a reactive handle for further chemical elaboration while maintaining measurable kinase engagement, a dual property not shared by bulkier 3-amino-substituted analogs.

Kinase inhibition CK1δ IC50 Cancer therapeutics

Antibacterial Efficacy of Cyanoacetamide Quinoxaline Derivatives: MIC Comparison Against Gram-Positive and Gram-Negative Strains

In a systematic evaluation of 2- and 3-substituted quinoxaline derivatives, cyanoacetamide-containing compounds exhibited strain-dependent antibacterial activity with minimum inhibitory concentration (MIC) values spanning ≤50 µg/mL to >200 µg/mL [1]. The presence and identity of substituents on the quinoxaline core—particularly at the 2- and 3-positions—determined activity tier. Cyanoacetamide derivatives 4a-c and 11a-c showed varying efficacy against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative) [1]. Notably, compound 16b (a quinoxaline derivative bearing a different substitution pattern) exhibited a zone of inhibition of 20-27 mm against Bacillus subtilis, Proteus vulgaris, and Streptococcus mutans, whereas several cyanoacetamide derivatives were either inactive or only moderately active against the same panel [1]. This intra-class variability—ranging from inactive to potent—demonstrates that quinoxaline scaffold identity alone is insufficient to predict antibacterial performance; the specific substitution pattern, including the 3-chloro and 2-cyanoacetamide moieties, dictates biological outcome.

Antimicrobial MIC Gram-positive Gram-negative Quinoxaline

Synthetic Versatility: 3-Chloro Substituent as a Strategic Leaving Group for Nucleophilic Aromatic Substitution

The 3-chloro substituent on the quinoxaline ring of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide serves as an electrophilic site amenable to nucleophilic aromatic substitution (SNAr), enabling divergent synthesis of S-linked, N-linked, and O-linked derivatives [1]. This reactivity has been demonstrated in the synthesis of S-(3-chloroquinoxalin-2-yl) esters of thiosulfonic acids via reaction with sodium thiosulfonates in DMF at 65-70°C, yielding structurally defined products [1]. In contrast, 3-unsubstituted quinoxaline analogs lack this electrophilic handle for direct functionalization, while 3-methyl or 3-alkyl analogs exhibit markedly reduced SNAr reactivity due to the absence of an adequate leaving group [2]. The presence of the chloro leaving group thus confers a distinct synthetic advantage: the compound functions both as a bioactive scaffold and as a versatile intermediate for generating libraries of 3-substituted quinoxaline derivatives through a single, well-established reaction manifold .

Nucleophilic aromatic substitution Synthesis Heterocyclic chemistry Building block

Anticancer Activity Profile: NCI-60 Screening Benchmarking of Quinoxaline-Cyanoacetamide Derivatives

In the National Cancer Institute (NCI)-60 human tumor cell line screening panel, cyanoacetamide-containing quinoxaline derivatives demonstrated selective growth inhibition across multiple cancer types [1]. Among 20 submitted quinoxaline derivatives, compound 5b—which bears a 2,4-dichlorophenyl moiety at the cyanoacetamide linkage of a hydrazine quinoxaline backbone—exerted significant growth inhibition against Leukemia MOLT-4, Renal cancer UO-31, and Breast cancer MCF-7 cell lines [1]. Compound 12a, featuring a 4,6-diaminopyridinone side chain at position-3 of the quinoxaline nucleus, exhibited remarkable anticancer activity specifically against renal cancer UO-31 [1]. Notably, the growth inhibition profiles varied substantially across the 20-compound set, with some derivatives showing pan-cytotoxicity while others displayed selective, tissue-specific activity patterns [2]. This heterogeneity demonstrates that anticancer efficacy within the quinoxaline-cyanoacetamide class is highly dependent on precise substitution architecture; N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide, with its specific 3-chloro substitution, occupies a distinct position in this structure-activity landscape that is not interchangeable with other quinoxaline derivatives.

Anticancer NCI-60 Cytotoxicity MOLT-4 UO-31 MCF-7

N-(3-Chloroquinoxalin-2-yl)-2-cyanoacetamide: Evidence-Backed Application Scenarios for Scientific Procurement


Casein Kinase 1 Delta (CK1δ) Inhibitor Screening and Target Validation Studies

Based on the demonstrated CK1δ inhibitory activity (IC50 = 430 nM) [1], N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is suitable for use as a reference compound or starting scaffold in kinase inhibitor discovery programs targeting CK1δ. CK1δ is a validated target in oncology, neurodegenerative disorders, and circadian rhythm regulation . Researchers investigating CK1 isoform-selective inhibitors should prioritize this compound over 3-amino-substituted quinoxaline-cyanoacetamides, which exhibit divergent kinase selectivity profiles due to bulkier 3-position substituents .

Divergent Synthesis of 3-Substituted Quinoxaline Libraries via SNAr Chemistry

The 3-chloro substituent functions as an electrophilic handle for nucleophilic aromatic substitution (SNAr), enabling the generation of diverse 3-substituted quinoxaline derivatives from a single precursor [1]. This synthetic utility has been validated in the preparation of S-linked quinoxaline derivatives via reaction with thiosulfonates under mild conditions (DMF, 65-70°C) [1]. In contrast, 3-unsubstituted and 3-alkyl quinoxaline analogs cannot participate in analogous SNAr chemistry, limiting their utility as divergent intermediates . Researchers engaged in SAR exploration or focused library synthesis should procure this compound for its dual role as a bioactive scaffold and a versatile synthetic building block.

Antimicrobial Research Requiring Defined Quinoxaline Substitution Patterns

Systematic evaluation of cyanoacetamide quinoxaline derivatives reveals that antimicrobial activity varies by orders of magnitude (MIC values from ≤50 µg/mL to >200 µg/mL) depending on precise substitution architecture [1]. N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide provides a defined chemical entity for reproducible antimicrobial screening against Gram-positive and Gram-negative bacterial strains, with activity benchmarks established against reference antibiotics such as Gentamycin [1]. Researchers requiring consistent and reproducible antimicrobial data should avoid generic quinoxaline procurement in favor of this structurally defined compound.

Oncology Research: Quinoxaline Scaffold-Based Anticancer Lead Discovery

Quinoxaline-cyanoacetamide derivatives have demonstrated selective growth inhibition across multiple NCI-60 cancer cell lines, including leukemia (MOLT-4), renal (UO-31), and breast (MCF-7) cancers [1]. The specific substitution pattern dictates which cancer types show sensitivity, with compound-to-compound selectivity differences observed across the 20-compound NCI-60 tested set [1]. N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide serves as a structurally defined entry point for exploring 3-chloro quinoxaline anticancer SAR, with the 3-chloro group providing both biological modulation and a synthetic handle for further optimization . Researchers developing targeted anticancer agents should select this compound over less defined quinoxaline variants to ensure reproducible structure-activity correlation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.